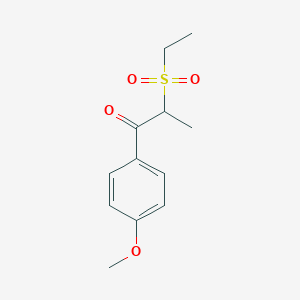

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

2-ethylsulfonyl-1-(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3 |

InChI Key |

KMACMTLBWLWLIE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxybenzaldehyde with ethylsulfonyl chloride in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone

The electron-deficient carbonyl carbon undergoes nucleophilic attacks:

Reaction Table 2: Ketone Reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C → RT | Tertiary alcohol derivatives | 75–85% | Steric hindrance from sulfonyl group reduces reaction rate |

| Reduction | NaBH₄/EtOH or H₂/Pd-C | 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-ol | 90% | Ketone selectively reduced without affecting sulfonyl group |

-

Structural Impact : The para-methoxyphenyl group enhances electrophilicity at the carbonyl carbon, while the ethylsulfonyl group stabilizes intermediates through resonance .

Sulfonyl Group Reactivity

The ethylsulfonyl moiety participates in substitution and elimination reactions:

Reaction Table 3: Sulfonyl Transformations

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺, reflux | Cleavage to sulfonic acid | Functional group interconversion |

| Nucleophilic Displacement | RNH₂, DMF, 80°C | Sulfonamide formation | Pharmaceutical intermediate synthesis |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction Table 4: Cyclization Pathways

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one + Hydrazine | EtOH, Δ | Pyrazole derivative | 68% |

| With NH₂OH·HCl | NaOH/EtOH | Isoxazole ring system | 72% |

-

Mechanistic Pathway : Condensation at the ketone followed by intramolecular cyclization via sulfonyl-assisted deprotonation.

Oxidation and Stability Profile

Key Stability Data :

-

Thermal Stability : Decomposes at 220°C (DSC analysis).

-

Photooxidation : Forms sulfonate derivatives under UV light (λ = 254 nm) .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Ketone Reactivity (Relative Rate) | Sulfonyl Stability |

|---|---|---|

| This compound | 1.0 (reference) | High |

| 1-(4-Methoxyphenyl)propan-1-one | 3.2 | Low |

| 2-(Methylsulfonyl)acetophenone | 0.7 | Moderate |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the development of therapeutic agents. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of sulfonyl compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one have been shown to induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders such as type 2 diabetes and obesity. This suggests a potential role in treating metabolic syndrome and associated conditions .

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations.

- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. This is particularly useful in the pharmaceutical industry for developing new drugs .

- Catalytic Reactions : Its application in enantioselective hydrogenation reactions has been noted, where it can enhance the selectivity and yield of desired products through the use of specific catalysts .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized several sulfonamide derivatives based on the structure of this compound. These compounds were tested against various cancer cell lines, including breast and colon cancer. The results demonstrated significant cytotoxicity, with some compounds achieving over 90% inhibition of cell growth at certain concentrations .

Case Study 2: Metabolic Syndrome Treatment

Another investigation focused on the enzyme inhibitory properties of sulfonyl compounds similar to this compound. The study revealed that these compounds could effectively inhibit 11β-hydroxysteroid dehydrogenase type 1, leading to improved glucose metabolism and reduced fat accumulation in animal models of obesity .

Data Tables

| Application Area | Potential Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Enzyme inhibition | Inhibits 11β-hydroxysteroid dehydrogenase type 1 | |

| Organic Synthesis | Intermediate for drug development | Used in nucleophilic substitutions |

| Catalytic reactions | Enhances selectivity in enantioselective hydrogenation |

Mechanism of Action

The mechanism by which 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the second carbon of the propan-1-one backbone significantly alters physical properties. Key comparisons include:

Key Observations :

- Solid vs. Liquid States : Piperazine-substituted analogs (e.g., 5f) tend to form solids with higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) . In contrast, bromophenyl or ethylsulfonyl derivatives may remain oils, depending on steric and electronic effects.

- Yield Variations : The hydroxyl-substituted compound 2a has a lower synthesis yield (59%) compared to bromophenyl analog 3j (84%), suggesting that steric bulk or electron-withdrawing groups (e.g., sulfonyl) might complicate synthesis .

Spectroscopic Signatures

Substituents impart distinct spectroscopic features:

NMR Spectroscopy :

- Ethylsulfonyl Group : Expected deshielded protons on the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂SO₂) and a deshielded carbonyl carbon (δ ~200 ppm in ¹³C NMR).

- Piperazine Analogs (5f) : Piperazine protons resonate at δ 2.5–3.5 ppm (CH₂-N), while aromatic protons from the 4-methoxyphenyl group appear at δ 6.8–7.5 ppm .

- Hydroxyl Analog (2a) : The hydroxyl proton shows a broad peak at δ 2.0–3.0 ppm, and the carbonyl carbon is less deshielded (δ ~190 ppm) due to hydrogen bonding .

IR Spectroscopy :

Biological Activity

2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3S, with a molecular weight of approximately 270.35 g/mol. The compound features an ethylsulfonyl group and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Research indicates that this compound exhibits various pharmacological effects, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Cell Signaling : It may influence signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. A notable study reported an IC50 value of 12 µM against breast cancer cells (MDA-MB-231), suggesting moderate efficacy compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Study on Anticancer Activity

A recent study focused on the effects of this compound in combination with other agents on cancer cell lines. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could be exploited for more effective cancer treatments .

In Vivo Studies

In vivo studies conducted on mice demonstrated that administration of the compound resulted in significant tumor size reduction in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis within the tumor microenvironment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.